Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNEAWYMAVRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737270 | |
| Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916831-70-4 | |
| Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves a multi-step reaction. One common method includes the following steps :
Stage 1: Benzyl 4-oxo-1-piperidinecarboxylate is reacted with hydrazine hydrate in methanol at 50°C for 30 minutes.
Stage 2: The resulting product is then treated with sodium tetrahydroborate in methanol at 50°C for 18 hours.
The reaction yields Benzyl 4-hydrazinylpiperidine-1-carboxylate as a clear oil with a yield of approximately 58% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium tetrahydroborate.
Substitution: It can participate in substitution reactions, particularly involving the hydrazinyl group.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial reaction stage with benzyl 4-oxo-1-piperidinecarboxylate.
Sodium Tetrahydroborate: Employed in the reduction step to form the final product.
Major Products Formed
The primary product formed from these reactions is Benzyl 4-hydrazinylpiperidine-1-carboxylate, which can be further processed to obtain its hydrochloride salt .
Scientific Research Applications
Chemical Structure and Synthesis
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is synthesized through a multi-step reaction involving benzyl 4-oxo-1-piperidinecarboxylate and hydrazine hydrate. The synthesis typically occurs in methanol at elevated temperatures, followed by reduction using sodium tetrahydroborate, yielding the hydrochloride salt with a molecular formula of C13H20ClN3O2 and a molecular weight of 285.77 g/mol .
Scientific Research Applications
The applications of this compound can be categorized into several domains:
Medicinal Chemistry
- Antiparasitic Activity : Research indicates that this compound may have applications in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Derivatives of piperidine compounds have demonstrated trypanocidal activity against intracellular forms of T. cruzi, with some showing significant selectivity over human cells .
| Compound | pIC50 (T. cruzi) | Selectivity Index (T. cruzi/MRC-5) |
|---|---|---|
| Benzyl 4-hydrazinylpiperidine-1-carboxylate | 6.4 | 16 |
| NPD-0227 (reference compound) | 6.0 | 20 |
Chemical Biology
- Building Block for Drug Development : The compound serves as a crucial building block in the synthesis of various heterocyclic compounds, which are often used in drug development . Its unique hydrazinyl group allows for specific chemical modifications that can enhance biological activity.
Structure-Activity Relationship Studies
- A study published in Frontiers in Chemistry explored the structure-activity relationships of N-substituted piperidines, including Benzyl 4-hydrazinylpiperidine-1-carboxylate, highlighting its potential efficacy against T. cruzi amastigotes and its moderate cytotoxic effects on human cells .
Therapeutic Applications
Research has suggested potential therapeutic applications for this compound beyond antiparasitic activity:
- Oncology : As a lead compound for developing new drugs targeting cancer cells.
- Infectious Diseases : Investigated for its interactions with various biological targets, potentially leading to novel treatments for infectious diseases .
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- The hydrazinyl group in the target compound enables unique reactivity (e.g., formation of hydrazones or coordination complexes) compared to the amino group in 120278-07-1 .
- The hydrochloride salt (916831-70-4) offers superior solubility in polar solvents compared to the free base (280111-51-5) .
Physical and Chemical Properties
Notes:
- The hydrochloride form (916831-70-4) is listed as discontinued by CymitQuimica, suggesting synthesis or commercial availability challenges compared to analogs like 120278-07-1 .
- Benzyl phenyl acetate (102-16-9) has well-documented hazards, including aquatic toxicity, whereas hydrazinyl derivatives lack comprehensive toxicological data .
Biological Activity
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step reaction involving benzyl 4-oxo-1-piperidinecarboxylate and hydrazine hydrate. The synthesis typically occurs in methanol at elevated temperatures, followed by reduction using sodium tetrahydroborate. The overall yield of this synthesis process is approximately 58%.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has shown potential as a building block for the development of novel therapeutic agents, particularly due to its unique hydrazinyl group which allows for specific chemical modifications .
Therapeutic Applications
Research indicates that this compound may have applications in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Studies have demonstrated that derivatives of piperidine compounds exhibit trypanocidal activity against intracellular forms of T. cruzi, with some showing significant selectivity over human cells .
In Vitro Studies
A study published in Frontiers in Chemistry investigated the structure-activity relationship (SAR) of N-substituted piperidines, including Benzyl 4-hydrazinylpiperidine-1-carboxylate. The compound was tested for its efficacy against T. cruzi amastigotes and showed promising results with a selectivity index indicating lower toxicity to human cells (MRC-5 fibroblasts) compared to the target parasite .
| Compound | pIC50 (T. cruzi) | Selectivity Index (T. cruzi/MRC-5) |
|---|---|---|
| Benzyl 4-hydrazinylpiperidine-1-carboxylate | 6.4 | 16 |
| NPD-0227 (reference compound) | 6.0 | 20 |
This table illustrates the comparative efficacy of Benzyl 4-hydrazinylpiperidine-1-carboxylate against T. cruzi.
Cytotoxicity Assessment
In addition to its antiparasitic properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound exhibited moderate cytotoxic effects on MRC-5 cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives that have been studied for similar biological activities:
| Compound | Activity Type | Reference |
|---|---|---|
| Benzyl 4-hydroxy-1-piperidinecarboxylate | P2Y12 antagonism | |
| Benznidazole | Chagas disease treatment | |
| NPD-0227 | Trypanocidal activity |
This comparison highlights the diverse applications of piperidine derivatives in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. A common route involves reacting 4-hydrazinylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Purification typically involves recrystallization or chromatography. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio), temperature (room temperature to 40°C), and solvent polarity to improve yield .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
- First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in sealed containers in dry, ventilated areas away from oxidizers .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer :
- NMR : and NMR to confirm hydrazine and benzyl ester moieties.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 234.29) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. What competing reaction pathways occur during synthesis, and how can selectivity be improved?
- Methodological Answer : Competing pathways include over-alkylation of the hydrazine group or ester hydrolysis under acidic conditions. Selectivity is enhanced by:
- Using mild bases (e.g., NaHCO) to avoid deprotonating sensitive groups .
- Temperature control (<40°C) to minimize side reactions .
- Protecting group strategies (e.g., Boc for piperidine amines) .
Q. How does the hydrazine group influence stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The hydrazine group is prone to oxidation at pH >6. Stability studies using UV-Vis or LC-MS show degradation products (e.g., diazenes) in alkaline buffers .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 68°C, with exothermic peaks indicating oxidative breakdown .
Q. What strategies mitigate toxicity risks in biological assays, given limited toxicological data?
- Methodological Answer :
- In Vitro Precautions : Use low concentrations (µM range) in cell cultures, validated by MTT assays for cytotoxicity thresholds .
- In Vivo Models : Dose escalation studies in rodents (starting at 10 mg/kg) with liver/kidney function monitoring .
- Contradictory Data : Prioritize SDS from ECHA or PubChem over vendor claims (e.g., Combi-Blocks’ “no known hazards” vs. TCI’s skin/eye irritation warnings) .
Q. How can structural analogs (e.g., 4-aminopiperidine derivatives) guide SAR studies for enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Replace the hydrazine group with hydroxyl or methylamine groups to compare binding affinities .
- Enzyme Assays : Use fluorescence polarization or SPR to measure inhibition constants (K) against targets like monoamine oxidases .
Q. What computational methods predict reactivity or degradation pathways for this compound?
- Methodological Answer :
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (hydrazine) and electrophilic (ester carbonyl) sites .
- MD Simulations : Model stability in aqueous vs. lipid environments using AMBER or GROMACS .
Contradictions and Data Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
